(4-Methoxycyclohexyl)methanamine chemical properties
(4-Methoxycyclohexyl)methanamine chemical properties
The following technical guide provides an in-depth analysis of (4-Methoxycyclohexyl)methanamine , a specialized aliphatic building block used in modern medicinal chemistry.
Chemical Class: Functionalized Cycloaliphatic Amine Primary Application: Medicinal Chemistry Scaffold / Bioisostere CAS Number: 1228838-74-1 (General)[1]
Executive Summary
(4-Methoxycyclohexyl)methanamine is a high-value bifunctional scaffold employed to modulate physicochemical properties in drug candidates.[1] Structurally, it consists of a cyclohexane ring substituted at the 1-position with a primary aminomethyl group and at the 4-position with a methoxy ether.[2]
Key Value Proposition:
-
Bioisosterism: It serves as a saturated,
-rich bioisostere for the 4-methoxybenzylamine moiety.[2] Replacing the aromatic phenyl ring with a cyclohexane core increases the fraction of saturated carbon ( ), often improving solubility and metabolic stability while maintaining the vector of the substituents.[1][2] -
Stereochemical Control: The compound exists as cis and trans isomers.[2][3][4] The trans-isomer is particularly valued for its ability to mimic the linear geometry of para-substituted aromatics, whereas the cis-isomer provides a distinct "bent" vector for exploring unique chemical space.[2]
Chemical Identity & Physicochemical Profile[2][5][6][7][8][9][10]
Nomenclature and Identifiers[2]
-
Common Synonyms: 4-Methoxycyclohexanemethanamine; [4-(Methoxy)cyclohexyl]methylamine[1][6]
-
Molecular Formula:
[1][5]
Stereoisomerism
The relative orientation of the methoxy and aminomethyl groups defines the isomer:
-
Trans-isomer: Substituents are on opposite sides of the ring plane (diequatorial conformation is energetically favored, mimicking p-phenyl geometry).[1][2]
-
Cis-isomer: Substituents are on the same side (axial-equatorial).[1]
Predicted Physicochemical Properties
Data derived from computational consensus models (ACD/Labs, ChemAxon).[1][2]
| Property | Value | Significance |
| Boiling Point | ~205°C (760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | ~0.92 g/cm³ | Less dense than water; organic layer separation is standard.[2] |
| pKa (Base) | 10.2 ± 0.5 | Typical primary aliphatic amine; forms stable salts (HCl, TFA).[1] |
| logP | 0.7 - 1.1 | Moderate lipophilicity; good balance for CNS or peripheral targets.[2] |
| TPSA | 35.25 Ų | High polar surface area efficiency; favorable for membrane permeability.[2] |
Synthetic Methodologies
The synthesis of (4-Methoxycyclohexyl)methanamine typically proceeds via the reduction of oxidized precursors such as nitriles or amides.[1][2] The choice of route depends on the availability of the starting material (acid vs. ketone) and the required stereoselectivity.[1][2]
Primary Route: Reduction of 4-Methoxycyclohexanecarboxamide
This route is preferred for scalability and starts from the commercially available 4-methoxycyclohexanecarboxylic acid .[2]
Step-by-Step Protocol:
-
Activation: The acid (CAS 95233-12-8) is activated with thionyl chloride (
) or oxalyl chloride to form the acid chloride.[1][2] -
Amidation: Reaction with aqueous ammonia or ammonia in dioxane yields 4-methoxycyclohexanecarboxamide .[1][2]
-
Reduction: The amide is reduced using Lithium Aluminum Hydride (
) in refluxing THF.[1]-
Note: Borane-THF (
) is a milder alternative that often preserves the methoxy ether integrity better than harsh aluminohydrides.[1]
-
Alternative Route: Reductive Amination or Homologation
Starting from 4-methoxycyclohexanone (CAS 13482-23-0):
-
Homologation: Conversion to the nitrile via TOSMIC (Van Leusen reaction) or Wittig reaction followed by hydrolysis/reduction.[1][2]
-
Nitrile Reduction: Catalytic hydrogenation (
, Raney Ni) of 4-methoxycyclohexanecarbonitrile yields the target amine.[1][2]
Synthesis Workflow Diagram
Caption: Dual synthetic pathways from carboxylic acid (blue) and ketone (red) precursors.[1]
Applications in Drug Discovery
Bioisosteric Replacement Strategy
In medicinal chemistry, the p-methoxybenzyl group is a common pharmacophore found in GPCR ligands and kinase inhibitors.[2] However, aromatic rings can suffer from:
-
Metabolic Liability: Oxidation at the benzylic position or hydroxylation of the ring.[2]
-
Solubility Issues: Planar, "flat" molecules often stack (π-π interactions), reducing aqueous solubility.[1][2]
The Solution: Replacing the phenyl ring with a trans-4-methoxycyclohexyl ring:
-
Maintains Vector: The 1,4-trans arrangement mimics the ~6Å distance of the para-substitution.[2]
-
Improves Solubility: The "pucker" of the cyclohexane ring disrupts crystal packing.[2]
-
Removes Aromaticity: Eliminates π-stacking and alters the electronic interaction with the target protein (no π-cation interactions).[1][2]
Case Study: Kinase Inhibitors
Research into Glycogen Synthase Kinase 3 (GSK3) inhibitors has utilized the 4-methoxycyclohexanecarboxylic acid scaffold (precursor to the amine) to introduce a medium-sized lipophilic group.[1][9] The amine derivative is used to attach this moiety to the core scaffold (e.g., via urea or amide linkage), occupying hydrophobic pockets (Pocket II) within the kinase domain without the steric penalty of larger fused rings.[1][2]
Handling, Safety, and Storage[1][2]
Hazards[2]
-
Corrosivity: As a primary aliphatic amine, the free base is corrosive to skin and eyes.[2] It can cause severe burns.[2]
-
Volatility: The free base has a characteristic amine odor and moderate volatility.[2]
-
GHS Classification: Skin Corr.[2] 1B (H314), Acute Tox. 4 (H302).[1][2]
Storage Protocol
-
Form: Ideally stored as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[1] The salt forms are non-volatile, solid, and resistant to oxidation.[1][2]
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The free base readily absorbs
from the air to form carbamates.[2] -
Temperature: 2–8°C (Refrigerated).
Analytical Verification (QC)
Every batch must be validated using the following self-validating system:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 55281686, (4-methoxycyclohexyl)methanamine.[1][2] PubChem. Available at: [Link][1]
-
Wuitschik, G., et al. (2010).[1][2] "Spirocyclic bioisosteres for the para-substituted benzene ring." Angewandte Chemie International Edition, 49(16), 2819-2842.[1][2] (Contextual reference for cyclohexyl bioisosteres).
-
Lozza, V., et al. (2013).[1][2] "Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3." ChemMedChem. (Describes use of 4-methoxycyclohexyl moiety).
-
American Elements. (4-methoxycyclohexyl)methanamine Product Specifications. Available at: [Link][1]
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